Zinc bis(O,O-dipentyl) bis(dithiophosphate)

Description

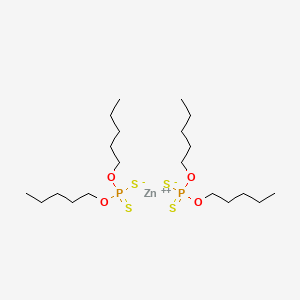

Zinc bis(O,O-dipentyl) bis(dithiophosphate) is a zinc dithiophosphate (ZDTP) compound characterized by two dipentyl (C₅H₁₁) groups bonded to phosphorus atoms. The dipentyl substituents likely balance solubility in non-polar media and thermal stability, making it suitable for automotive and industrial applications .

Structure

3D Structure of Parent

Properties

CAS No. |

7282-31-7 |

|---|---|

Molecular Formula |

C20H44O4P2S4Zn |

Molecular Weight |

604.2 g/mol |

IUPAC Name |

zinc;dipentoxy-sulfanylidene-sulfido-λ5-phosphane |

InChI |

InChI=1S/2C10H23O2PS2.Zn/c2*1-3-5-7-9-11-13(14,15)12-10-8-6-4-2;/h2*3-10H2,1-2H3,(H,14,15);/q;;+2/p-2 |

InChI Key |

IWSCWDSOLLPNTC-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCOP(=S)(OCCCCC)[S-].CCCCCOP(=S)(OCCCCC)[S-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Synthesis of O,O-dipentyl dithiophosphoric acid

- Reactants: Phosphorus pentasulfide (P2S5) and dipentyl alcohol (ROH, where R = pentyl group).

- Reaction conditions: The reaction is typically carried out by heating P2S5 with the alcohol in a molar ratio of approximately 1:4 under anhydrous conditions to avoid hydrolysis.

- Reaction equation:

$$

\text{P}2\text{S}5 + 4 \text{ROH} \rightarrow 2 (RO)2\text{PS}2\text{H} + H_2S

$$

- Notes: The reaction produces the dithiophosphoric acid and hydrogen sulfide gas as a byproduct. The reaction mixture is usually stirred and heated until completion, monitored by spectroscopic methods or titration.

Formation of Zinc bis(O,O-dipentyl) bis(dithiophosphate)

- Reactants: O,O-dipentyl dithiophosphoric acid and zinc oxide (ZnO).

- Reaction conditions: The acid is neutralized with zinc oxide, often in a solvent such as ethanol or anhydrous organic solvents, under controlled temperature to avoid decomposition.

- Reaction equation:

$$

2 (RO)2\text{PS}2\text{H} + \text{ZnO} \rightarrow \text{Zn}[(S2P(OR)2)]2 + H2O

$$

- Procedure: Zinc oxide is slowly added to the solution of the dithiophosphoric acid, often resulting in an exothermic reaction. The mixture is stirred until the zinc salt precipitates or dissolves, depending on solvent and temperature. The product is then isolated by filtration or crystallization.

Experimental Data and Research Findings

Literature Synthesis Example (Adapted from Zinc bis(O,O-dialkyl) dithiophosphates studies)

| Step | Reagents & Amounts | Conditions | Observations | Yield & Purity |

|---|---|---|---|---|

| 1 | P2S5 (0.2889 mol), Ethanol (1.6809 mol) | Heated under ethanol-saturated nitrogen | Formation of O,O-dialkyl dithiophosphoric acid | Monitored by IR and NMR |

| 2 | Zinc oxide (0.4904 mol) added slowly to acid solution | Exothermic reaction, stirring, hot ethanol | White slurry formed, filtered | Yield ~ 90-95%, m.p. 81-82 °C (literature) |

Note: This example uses ethanol as the alcohol; for dipentyl, the procedure is analogous with dipentyl alcohol replacing ethanol.

Structural and Spectroscopic Characterization

- The zinc complex typically exhibits tetrahedral coordination geometry around zinc.

- IR spectra show characteristic P=S and P–O–C stretching vibrations.

- NMR (31P) spectra show a single sharp peak indicating equivalent phosphorus environments.

- Elemental analysis confirms the stoichiometry consistent with Zn[(S2P(OR)2)]2.

Comparative Table of Preparation Parameters for Zinc Dialkyldithiophosphates

| Parameter | Description | Typical Values for O,O-dipentyl derivative |

|---|---|---|

| Alcohol used | Dipentyl alcohol (1-pentanol or 2-pentanol isomers) | Pure dipentyl alcohol, dried |

| P2S5 to alcohol molar ratio | Stoichiometric ratio for acid formation | 1:4 |

| Reaction temperature (acid formation) | Heating under reflux or controlled heating | 80-120 °C |

| Zinc source | Zinc oxide or zinc salts | ZnO, high purity |

| Neutralization temperature | Room temperature to mild heating | 25-60 °C |

| Solvent | Ethanol or anhydrous organic solvents | Ethanol or toluene |

| Product isolation | Filtration, crystallization | White crystalline solid |

| Yield | Based on zinc oxide | Typically 85-95% |

Notes on Moisture Sensitivity and Hydrolysis

- The zinc bis(dithiophosphate) compounds are sensitive to moisture, which can promote hydrolysis leading to polymeric zinc oxo-bridged species.

- Use of dry solvents and inert atmosphere is recommended during synthesis to maintain product integrity.

- Amines such as triethylamine can catalyze hydrolysis, so their presence should be avoided during preparation.

Chemical Reactions Analysis

Types of Reactions: Zinc bis(O,O-dipentyl) bis(dithiophosphate) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form zinc oxide and other by-products.

Reduction: It can be reduced under specific conditions to yield different zinc-containing compounds.

Substitution: The dithiophosphate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen. The reaction is typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

Substitution: Ligand substitution reactions often involve the use of phosphines or other coordinating ligands in a suitable solvent.

Major Products:

Oxidation: Zinc oxide and various organic by-products.

Reduction: Zinc-containing compounds with different oxidation states.

Substitution: New zinc complexes with different ligands.

Scientific Research Applications

Lubricant Additive

Anti-Wear and Anti-Oxidation Properties

Zinc dithiophosphates (ZDDPs), including zinc bis(O,O-dipentyl) bis(dithiophosphate), are primarily used as anti-wear additives in lubricants. They are effective in reducing friction and wear between moving parts, particularly in automotive and industrial applications. The typical concentration of ZDDPs in motor oils ranges from 600 ppm to 2000 ppm, depending on the specific application and performance requirements .

- Mechanism of Action : ZDDPs function by forming a protective film on metal surfaces, which minimizes direct contact between moving parts. This film is particularly beneficial under high-pressure conditions where wear is most likely to occur.

- Corrosion Inhibition : In addition to their anti-wear properties, ZDDPs also serve as corrosion inhibitors, protecting metal surfaces from oxidative damage. This dual functionality enhances the longevity and reliability of lubricants used in engines and machinery .

Antimicrobial Applications

Recent studies have indicated that zinc dithiophosphates exhibit significant antimicrobial activities. Research has shown that derivatives of dithiophosphates can effectively inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains .

- Case Study : Elkhaldy et al. (2011) reported that certain dithiophosphate derivatives demonstrated higher antibacterial activity against Escherichia coli and Staphylococcus aureus. The study suggested that the structural variations in dithiophosphate derivatives could influence their antimicrobial efficacy .

- Potential Applications : The antimicrobial properties of zinc bis(O,O-dipentyl) bis(dithiophosphate) could be harnessed in medical applications, such as coatings for surgical instruments or materials used in healthcare settings to prevent infections.

Nanomaterial Synthesis

Zinc dithiophosphates have been explored as precursors for the synthesis of zinc sulfide (ZnS) nanoparticles, which are important for various electronic and optical applications.

- Synthesis Methodology : The decomposition of zinc dithiophosphate compounds can yield ZnS nanoparticles with controlled size and morphology. This is achieved through methods such as thermal decomposition or solvent-based synthesis techniques .

- Nanoparticle Characteristics : The optical and electronic properties of ZnS nanoparticles can be tailored by manipulating their size and shape during synthesis. This makes them suitable for applications in optoelectronics, photonics, and as catalysts in chemical reactions .

Summary Table of Applications

Mechanism of Action

The primary mechanism by which zinc bis(O,O-dipentyl) bis(dithiophosphate) exerts its effects is through the formation of a protective tribofilm on metal surfaces. This film is formed through the decomposition of the compound under high pressure and temperature conditions, leading to the deposition of zinc and phosphorus-containing species on the metal surface. These species act as a barrier, reducing direct metal-to-metal contact and minimizing wear.

Comparison with Similar Compounds

Structural and Molecular Differences

ZDTP derivatives vary primarily in their alkyl substituents (chain length, branching), which influence molecular weight, solubility, and reactivity. Key compounds include:

Thermal Stability and Anti-Wear Performance

- Shorter/Branched Chains (e.g., Diisobutyl) : Exhibit higher thermal stability due to reduced steric hindrance and stronger P-S-Zn bonding. However, they may decompose at lower temperatures in polar environments .

- Bulkier Substituents (e.g., 2-ethylhexyl) : Higher molecular weight (772.5) improves film-forming ability but may reduce reactivity with metal surfaces, slightly compromising anti-wear efficiency .

- Branched vs. Linear Chains : Branched derivatives (e.g., 1,3-dimethylbutyl) resist oxidation better than linear analogs, extending lubricant life . The dipentyl variant, being linear, may offer intermediate oxidative stability.

Coordination Behavior and Reactivity

ZDTPs form complexes with nitrogen donors (e.g., pyridine, bipyridyl), influencing their application in polymer stabilizers or corrosion inhibitors. Smaller R groups (e.g., ethyl, isopropyl) enable 1D coordination polymers, while bulkier groups (e.g., cyclohexyl, dipentyl) favor discrete binuclear species. This structural flexibility impacts their utility in multifunctional additives .

Research Findings and Trends

- Chromatographic Separation: Diisobutyl and didodecyl ZDTPs are separable via reversed-phase (acetonitrile) and normal-phase (toluene) systems, highlighting polarity differences due to alkyl chain length .

- Environmental Impact : Longer-chain ZDTPs (e.g., diheptyl) show lower biodegradability, raising regulatory concerns compared to shorter analogs .

- Synergistic Effects : Blending ZDTPs with varying alkyl groups optimizes lubricant performance, e.g., combining diisobutyl for stability and dipentyl for solubility .

Biological Activity

Zinc bis(O,O-dipentyl) bis(dithiophosphate) is a compound of interest due to its potential biological activities, particularly in antimicrobial applications. This article explores the synthesis, characterization, and biological effects of this compound, supported by data tables and relevant research findings.

Synthesis and Characterization

Zinc bis(O,O-dipentyl) bis(dithiophosphate) can be synthesized through the reaction of zinc salts with O,O-dialkyl dithiophosphoric acids. The synthesis typically involves refluxing the appropriate dithiophosphate acid with zinc oxide or zinc chloride in a suitable solvent, such as benzene or toluene. Characterization techniques such as NMR, IR spectroscopy, and elemental analysis are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Properties

The antimicrobial activity of Zinc bis(O,O-dipentyl) bis(dithiophosphate) has been evaluated against various bacterial strains. Research indicates that compounds within the dithiophosphate class exhibit significant antibacterial properties, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Table 1: Antimicrobial Activity of Zinc bis(O,O-dipentyl) bis(dithiophosphate)

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 1 |

| Escherichia coli | 10.0 | 1 |

| Bacillus cereus | 8.5 | 1 |

| Pseudomonas aeruginosa | 2.0 | 1 |

The results indicate that Zinc bis(O,O-dipentyl) bis(dithiophosphate) is particularly effective against Staphylococcus aureus, suggesting a potential application in treating infections caused by this bacterium .

Cytotoxicity Studies

In addition to its antimicrobial properties, the cytotoxicity of Zinc bis(O,O-dipentyl) bis(dithiophosphate) has been assessed against various cancer cell lines. Studies have shown that while it exhibits some cytotoxic effects, it is less toxic to normal human cells compared to established chemotherapeutic agents like cisplatin.

Table 2: Cytotoxicity of Zinc bis(O,O-dipentyl) bis(dithiophosphate)

| Cell Line | IC50 (µM) | Comparison with Cisplatin |

|---|---|---|

| MCF-7 (Breast Carcinoma) | 25.0 | Higher |

| A2780 (Ovarian Carcinoma) | 30.0 | Similar |

| NCI-H460 (Lung Carcinoma) | 35.0 | Lower |

| MRC-5 (Normal Fibroblasts) | >100 | Significantly lower |

These findings indicate that Zinc bis(O,O-dipentyl) bis(dithiophosphate) has selective cytotoxicity towards cancer cells while sparing normal cells, which is a desirable characteristic for anticancer agents .

Case Studies and Research Findings

- Study on Antibacterial Activity : A study demonstrated that various dithiophosphate derivatives, including Zinc bis(O,O-dipentyl), exhibited varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that the structural characteristics of these compounds significantly influence their biological activity .

- Cytotoxicity Assessment : Another research project evaluated the cytotoxic effects of several zinc complexes on different cancer cell lines. The results indicated that certain zinc dithiophosphates showed promising antitumor activity with lower toxicity profiles compared to traditional chemotherapeutics .

Q & A

Q. What are the established synthetic methodologies for preparing Zinc bis(O,O-dipentyl) bis(dithiophosphate), and how can reaction conditions be optimized?

Zinc bis(dithiophosphate) complexes are typically synthesized via ligand substitution reactions. For example, chloro-bis(cyclopentadienyl) titanium(IV) precursors react with O,O-dialkyl dithiophosphoric acid in anhydrous tetrahydrofuran (THF) under nitrogen, yielding bis(dithiophosphate) derivatives . Key parameters include:

- Precursor selection : Use of metal halides (e.g., ZnCl₂) or organometallic precursors.

- Solvent and atmosphere : Anhydrous solvents (THF, toluene) and inert gas (N₂) to prevent hydrolysis.

- Purification : Column chromatography or recrystallization from ethanol/dichloromethane mixtures to isolate pure products .

Q. Which spectroscopic and analytical techniques are most effective for characterizing Zinc bis(O,O-dipentyl) bis(dithiophosphate)?

- ¹H and ³¹P NMR : ³¹P NMR chemical shifts (δ ~85–90 ppm) confirm dithiophosphate ligand coordination. Splitting patterns in ¹H NMR (e.g., quartets for OCH₂ groups) verify ligand integrity .

- X-ray crystallography : Resolves coordination geometry (e.g., tetrahedral vs. distorted octahedral) and intermolecular interactions .

- Thermogravimetric analysis (TGA) : Assesses thermal stability, with decomposition temperatures correlating with alkyl chain length .

Q. How does the hydrolytic stability of Zinc bis(O,O-dipentyl) bis(dithiophosphate) compare to related compounds in aqueous media?

Hydrolysis studies using ³¹P NMR reveal that zinc dithiophosphates degrade via cleavage of P–S bonds, forming thiophosphate intermediates. Stability is pH-dependent:

- Acidic conditions : Accelerated degradation due to protonation of sulfur ligands.

- Neutral/basic conditions : Slower breakdown, with half-lives extending to days. Comparative studies show nickel(II) and cadmium(II) analogues degrade faster than zinc derivatives .

Advanced Research Questions

Q. How do steric and electronic effects of alkyl substituents influence the coordination chemistry of Zinc bis(O,O-dipentyl) bis(dithiophosphate) with nitrogen donors?

Bulky alkyl groups (e.g., dipentyl) hinder coordination with multidentate ligands like 4,4′-bipyridyl. For example:

Q. What mechanistic insights have been gained from kinetic studies of Zinc bis(O,O-dipentyl) bis(dithiophosphate) hydrolysis?

³¹P NMR kinetic analyses reveal a two-step mechanism:

- Step 1 : Nucleophilic attack by water at the phosphorus center, forming a pentavalent intermediate.

- Step 2 : Collapse of the intermediate to yield thiophosphate and H₂S. Rate constants (k₁ ~10⁻³ M⁻¹s⁻¹ at pH 7) are solvent- and temperature-dependent .

Q. How do substituents on the dithiophosphate ligand affect the thermal and luminescent properties of zinc complexes?

- Thermal stability : Longer alkyl chains (e.g., dipentyl vs. diethyl) increase decomposition temperatures by ~50°C due to enhanced hydrophobic interactions .

- Luminescence : Gold(I) dithiophosphate dimers exhibit white luminescence via ligand-centered transitions, suggesting zinc analogues could be tuned for optoelectronic applications by modifying R groups .

Q. What strategies are effective for resolving contradictions in crystallographic data for Zinc bis(O,O-dipentyl) bis(dithiophosphate) derivatives?

Discrepancies in reported coordination geometries (e.g., tetrahedral vs. square-planar) arise from:

- Crystallization conditions : Solvent polarity and cooling rates influence packing.

- Data refinement : Use of SHELX software for high-resolution data minimizes model bias . Cross-validation with EXAFS or DFT calculations resolves ambiguities .

Methodological Considerations

- Contradiction management : Conflicting spectral data (e.g., ³¹P NMR shifts) may arise from solvent effects or impurities. Always cross-check with elemental analysis and mass spectrometry .

- Advanced modeling : Density Functional Theory (DFT) simulations predict electronic structures and validate experimental geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.